Octadecyldiethoxychlorosilane
Overview
Description
Octadecyldiethoxychlorosilane is an organosilicon compound with the chemical formula C22H47ClO2Si. It appears as a colorless to light yellow oily liquid and is primarily used as a surface treatment agent. This compound is known for its ability to form a silicon-based layer on various materials, enhancing their wettability and adhesion properties .
Preparation Methods
Octadecyldiethoxychlorosilane is typically synthesized by reacting octadecyldimethoxychlorosilane with diethyl ether under alkaline conditions . The reaction involves the substitution of methoxy groups with ethoxy groups, resulting in the formation of this compound. Industrial production methods may vary, but the general approach involves similar reaction conditions to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Octadecyldiethoxychlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: Can undergo substitution reactions with nucleophiles, replacing the chlorine atom with other functional groups.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Octadecyldiethoxychlorosilane has a wide range of scientific research applications:
Chemistry: Used as a surface treatment agent to modify the properties of materials such as glass, ceramics, and metals.
Biology: Employed in the preparation of bio-compatible surfaces for cell culture and other biological applications.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of octadecyldiethoxychlorosilane involves its ability to form a covalent bond with the surface of materials through the silicon atom. This bond formation creates a stable silicon-based layer that enhances the material’s properties, such as wettability, adhesion, and chemical resistance. The molecular targets include hydroxyl groups on the surface of materials, which react with the ethoxy groups of this compound to form siloxane bonds .
Comparison with Similar Compounds
Octadecyldiethoxychlorosilane is similar to other organosilicon compounds such as:
Octadecyltrichlorosilane: Used for similar surface treatment applications but has three chlorine atoms instead of one.
Octadecyldimethylchlorosilane: Contains two methyl groups and one chlorine atom, used in the preparation of hydrophobic surfaces.
Trimethoxyoctadecylsilane: Contains three methoxy groups and is used for similar purposes but with different reactivity due to the presence of methoxy groups.
The uniqueness of this compound lies in its specific combination of ethoxy groups and a long alkyl chain, which provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
chloro-diethoxy-octadecylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47ClO2Si/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(23,24-5-2)25-6-3/h4-22H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUMDCKZUIDORC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47ClO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701166 | |
Record name | Chloro(diethoxy)octadecylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33734-79-1 | |
Record name | Chloro(diethoxy)octadecylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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